molecular formula C15H14N4O B7459028 N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B7459028
M. Wt: 266.30 g/mol
InChI Key: OYYVMMXPDOSKPH-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as PEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. PEP is a pyrazolopyrimidine derivative that exhibits a unique chemical structure, making it an attractive target for researchers to investigate its properties and potential applications.

Scientific Research Applications

  • Fungicidal Activity : Pyrazolo[1,5-a]pyrimidine derivatives, structurally analogous to the systemic fungicide carboxin, have shown significant fungicidal activity. These compounds, when substituted in the pyrimidine ring, displayed high levels of effectiveness in fungal growth assays of Basidiomycete species (Huppatz, 1985).

  • Synthesis and Structural Studies : Research into the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides has been conducted, providing insight into the structural aspects and potential modifications of this compound for various applications (Drev et al., 2014).

  • Anti-inflammatory and Anti-cancer Activities : A study on antipyrinyl-pyrazolo[1,5-a]pyrimidines synthesized under ultrasound irradiation revealed their potential in anti-inflammatory and anti-cancer activities. These findings were supported by structural analysis through X-ray crystallography and biological activity screening (Kaping et al., 2020).

  • Antimicrobial Properties and RNA Polymerase Inhibition : Novel pyrazolo[1,5-a]pyrimidines have demonstrated significant antimicrobial activity and RNA polymerase inhibitory activity. This research also involved molecular docking studies to better understand the mechanism of action (Abdallah & Elgemeie, 2022).

  • Imaging Applications in Neuroinflammation : The synthesis of a specific pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative for use as a PET imaging agent for IRAK4 enzyme in neuroinflammation has been explored, demonstrating the compound's potential in medical imaging (Wang et al., 2018).

properties

IUPAC Name

N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-11(12-6-3-2-4-7-12)18-15(20)13-10-17-19-9-5-8-16-14(13)19/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYVMMXPDOSKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C3N=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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